

Application Notes & Protocols: Evaluating the Efficacy of Andrographolide in Animal Models of Inflammation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Andropanolide

Cat. No.: B15590443

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Andrographolide, a labdane diterpenoid derived from the plant *Andrographis paniculata*, is well-documented for its potent anti-inflammatory properties. Its therapeutic potential has been investigated across various inflammatory diseases by evaluating its efficacy in preclinical animal models. These models are crucial for understanding the mechanisms of action and determining the therapeutic window of andrographolide and its derivatives. This document provides detailed application notes and standardized protocols for commonly used animal models of inflammation to test the efficacy of andrographolide, including acute inflammation, acute lung injury, inflammatory bowel disease, and arthritis. The information is intended to guide researchers in designing and executing robust in vivo studies.

Carrageenan-Induced Paw Edema Model

This is a widely used, simple, and reproducible model for evaluating acute inflammation and screening novel anti-inflammatory compounds. The subcutaneous injection of carrageenan induces a biphasic inflammatory response, characterized by edema, which can be quantified to assess the efficacy of a test compound.

Data Presentation: Efficacy of Andrographolide

Table 1: Effect of Andrographolide on Carrageenan-Induced Paw Edema in Rats

Treatment Group	Dose (mg/kg)	Mean Paw Volume Increase (mL) at 3 hours post-carrageenan (Mean \pm SEM)	Percentage Inhibition of Edema (%)	Reference(s)
Vehicle Control	-	0.85 \pm 0.05	-	[1][2]
Andrographolide	3	0.65 \pm 0.04*	23.5	[1]
Andrographolide	10	0.51 \pm 0.03**	40.0	[1][3]
Andrographolide	30	0.38 \pm 0.03**	55.3	[1]
Andrographolide	100	0.29 \pm 0.02**	65.9	[1]
Indomethacin (Ref)	10	0.32 \pm 0.04**	62.4	[4]

*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM: Standard Error of the Mean. Doses and administration routes may vary between studies.

Experimental Protocol

Materials:

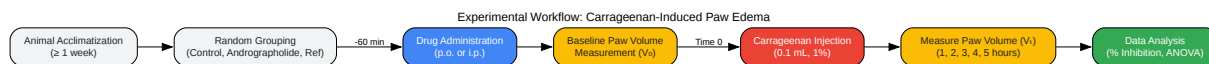
- Male Wistar or Sprague-Dawley rats (180-220 g)[2]
- Andrographolide
- Carrageenan (Lambda, Type IV)
- Vehicle (e.g., 0.5% Carboxymethylcellulose)
- Reference Drug (e.g., Indomethacin, 10 mg/kg)
- Plethysmometer or digital calipers[5]

- Syringes and needles (27G)

Procedure:

- Animal Acclimatization: House animals in a controlled environment ($22 \pm 2^{\circ}\text{C}$, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[\[4\]](#)
- Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Andrographolide (various doses), and Reference Drug.
- Drug Administration: Administer andrographolide or the reference drug (e.g., orally or intraperitoneally) 60 minutes before carrageenan injection.[\[1\]](#) The vehicle control group receives the vehicle only.
- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V_0).[\[5\]](#)
- Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the sub-plantar surface of the right hind paw.[\[4\]](#)[\[6\]](#)
- Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection (V_t).[\[5\]](#)
- Data Analysis:
 - Calculate the increase in paw volume (edema) for each animal at each time point: $\text{Edema} = V_t - V_0$.
 - Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: $\% \text{ Inhibition} = [(\text{Edema}_{\text{control}} - \text{Edema}_{\text{treated}}) / \text{Edema}_{\text{control}}] \times 100$.
 - Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's). A p-value < 0.05 is considered statistically significant.[\[5\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating andrographolide in the carrageenan paw edema model.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model mimics key features of human ALI and Acute Respiratory Distress Syndrome (ARDS), characterized by overwhelming pulmonary inflammation, neutrophil infiltration, and alveolar-capillary barrier disruption.^{[7][8]}

Data Presentation: Efficacy of Andrographolide

Table 2: Effect of Andrographolide on Inflammatory Markers in LPS-Induced ALI in Mice

Parameter	Control Group	LPS-Treated Group	LPS + Andrographolide (1 mg/kg)	LPS + Andrographolide (5 mg/kg)	Reference(s)
BALF Total Cells (x10 ⁵ /mL)	0.8 ± 0.1	15.2 ± 1.5	9.8 ± 1.1**	6.5 ± 0.8**	[9] [10]
BALF Neutrophils (x10 ⁵ /mL)	0.05 ± 0.01	9.8 ± 1.2	5.1 ± 0.7**	2.9 ± 0.5**	[9] [10]
Lung MPO Activity (U/g tissue)	0.5 ± 0.1	4.2 ± 0.5	2.5 ± 0.3**	1.6 ± 0.2**	[9] [11]
BALF TNF-α (pg/mL)	25 ± 5	450 ± 40	280 ± 30**	150 ± 25**	[9] [10] [11]
BALF IL-6 (pg/mL)	15 ± 4	380 ± 35	210 ± 25**	110 ± 20**	[9] [10] [11]
BALF IL-1β (pg/mL)	10 ± 3	250 ± 28	145 ± 20**	80 ± 15**	[9] [10]

**p < 0.01 compared to LPS-Treated Group. Data are represented as Mean ± SEM. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.

Experimental Protocol

Materials:

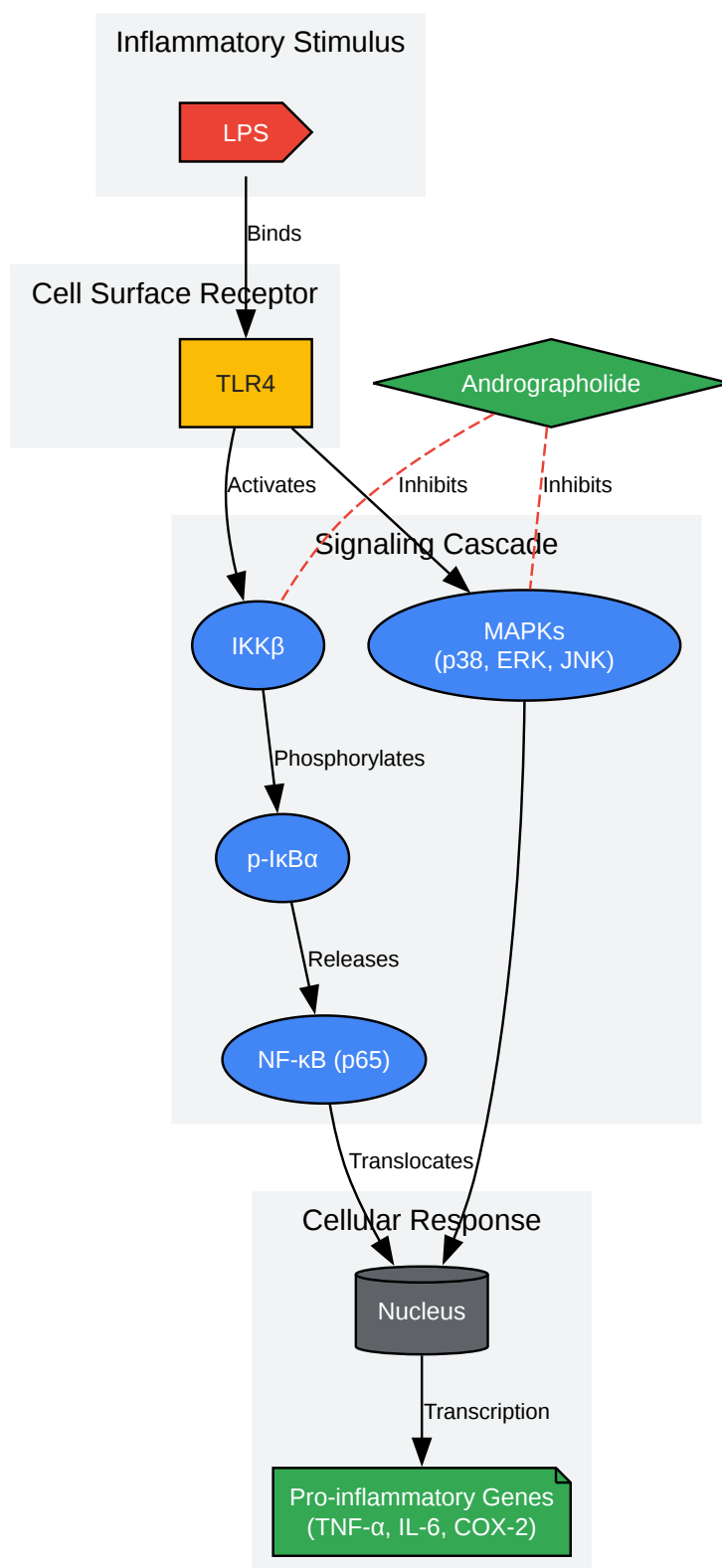
- Male BALB/c or C57BL/6 mice (8-10 weeks old)[\[12\]](#)[\[13\]](#)
- Andrographolide
- Lipopolysaccharide (LPS) from E. coli O55:B5
- Sterile Phosphate-Buffered Saline (PBS)

- Anesthetics (e.g., ketamine/xylazine)
- Intratracheal instillation equipment[7][14]

Procedure:

- Animal Acclimatization: As described in the previous protocol.
- Grouping: Randomly divide mice into groups: Control (Saline), LPS + Vehicle, and LPS + Andrographolide (various doses).
- Drug Administration: Administer andrographolide (e.g., intraperitoneally) 1 hour before LPS challenge.[9]
- Induction of ALI: Anesthetize the mice. Surgically expose the trachea and instill LPS (e.g., 0.5-2.25 mg/kg in 50 μ L of sterile PBS) directly into the trachea.[7][13][15] The control group receives an equal volume of PBS.
- Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours) post-LPS instillation, euthanize the animals.[8][13]
- Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with ice-cold PBS to collect BAL fluid (BALF). Centrifuge the BALF to separate cells from the supernatant.
- Cell Counts: Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer or flow cytometry.[9]
- Cytokine Analysis: Measure the levels of TNF- α , IL-6, and IL-1 β in the BALF supernatant using commercial ELISA kits.[10]
- Lung Tissue Analysis: Harvest lung tissue for histology or homogenize for Myeloperoxidase (MPO) activity assay, a marker of neutrophil infiltration.[9][11]
- Data Analysis: Use one-way ANOVA with a post-hoc test for statistical comparisons.

Visualizations



[Click to download full resolution via product page](#)

Caption: Andrographolide inhibits NF-κB and MAPK signaling pathways.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. DSS administered in drinking water is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[\[16\]](#)

Data Presentation: Efficacy of Andrographolide

Table 3: Effect of Andrographolide Derivative (AL-1) on DSS-Induced Colitis in Mice

Parameter	Control Group	DSS-Treated Group	DSS + AL-1 (45 mg/kg)	DSS + Mesalazine (100 mg/kg)	Reference(s)
Body Weight Loss (%)	+5.2 ± 1.1	-18.5 ± 2.5	-7.1 ± 1.8**	-9.8 ± 2.1*	[16] [17]
Disease Activity Index (DAI) Score	0	3.5 ± 0.4	1.2 ± 0.3**	1.8 ± 0.4*	[18]
Colon Length (cm)	8.5 ± 0.5	5.1 ± 0.4	7.2 ± 0.3**	6.5 ± 0.4*	[17] [18]
Colon MPO Activity (U/g tissue)	1.2 ± 0.2	9.8 ± 1.1	3.5 ± 0.6**	4.9 ± 0.8*	[17] [19]

**p < 0.05, **p < 0.01 compared to DSS-Treated Group. Data are represented as Mean ± SEM. DAI score combines weight loss, stool consistency, and bleeding.

Experimental Protocol

Materials:

- Male C57BL/6 mice (8-10 weeks old)[\[16\]](#)
- Andrographolide or derivative

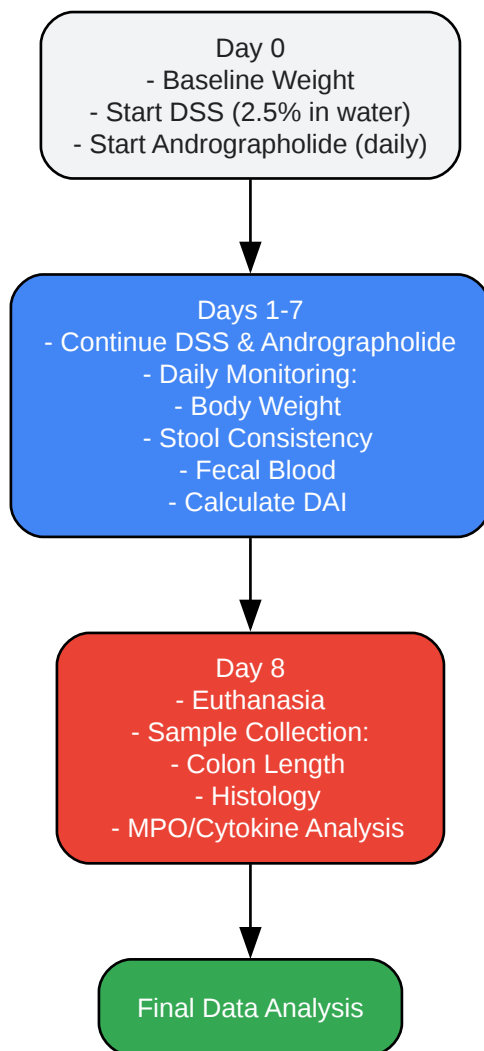
- Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
- Vehicle for drug administration
- Reference Drug (e.g., Mesalazine/5-ASA)

Procedure:

- Acclimatization and Grouping: As previously described.
- Induction of Acute Colitis: Administer 2.5-5% DSS in the drinking water ad libitum for 7 consecutive days.[\[16\]](#)[\[20\]](#) The control group receives regular drinking water.
- Drug Administration: Administer andrographolide or a reference drug orally once daily throughout the 7-day DSS treatment period.[\[16\]](#)
- Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily for each mouse to calculate the Disease Activity Index (DAI).[\[18\]](#)
- Termination and Sample Collection: On day 8, euthanize the mice.
- Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus. Shortening of the colon is a key indicator of inflammation.[\[18\]](#)
- Histological Analysis: Collect a segment of the distal colon for histological processing (H&E staining) to assess mucosal damage and inflammatory cell infiltration.
- Biochemical Analysis: Homogenize another colon segment to measure MPO activity or cytokine levels (TNF- α , IL-6, IL-1 β) via ELISA.[\[17\]](#)
- Data Analysis: Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare groups.

Visualizations

Protocol Timeline: DSS-Induced Acute Colitis



[Click to download full resolution via product page](#)

Caption: Experimental timeline for the DSS-induced acute colitis model.

Adjuvant-Induced Arthritis (AIA) Model

The AIA model in rats is a well-established model of chronic, systemic inflammation that shares several pathological features with human rheumatoid arthritis (RA), including polyarticular inflammation, cartilage degradation, and bone erosion.^{[21][22]}

Data Presentation: Efficacy of Andrographolide

Table 4: Effect of Andrographolide on Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents

Parameter	Control Group	CFA-Treated Group	CFA + Andrographolide (50 mg/kg)	CFA + Dexamethasone (6 mg/kg)	Reference(s)
Arthritic Score (0-4 scale)	0	3.6 ± 0.3	1.5 ± 0.2**	1.1 ± 0.2**	[23] [24]
Paw Swelling (mm)	0.5 ± 0.1	4.8 ± 0.4	2.1 ± 0.3**	1.8 ± 0.3**	[24] [25]
Serum TNF-α (pg/mL)	45 ± 8	280 ± 25	135 ± 18**	95 ± 15**	[19] [25] [26]
Serum IL-6 (pg/mL)	30 ± 6	210 ± 20	105 ± 15**	75 ± 12**	[19] [25]
Serum IL-1β (pg/mL)	22 ± 5	150 ± 18	70 ± 12**	55 ± 10**	[19] [25]

**p < 0.01 compared to CFA-Treated Group. Data are represented as Mean ± SEM.

Experimental Protocol

Materials:

- Male Lewis or Sprague-Dawley rats (150-200 g)[\[24\]](#)
- Andrographolide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
[\[21\]](#)[\[22\]](#)
- Reference Drug (e.g., Dexamethasone, Methotrexate)
- Digital calipers

Procedure:

- Acclimatization and Grouping: As previously described.
- Induction of Arthritis (Day 0): Induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw or at the base of the tail.[\[22\]](#)[\[27\]](#)[\[28\]](#)
- Drug Administration: Begin prophylactic administration of andrographolide or a reference drug on Day 0 and continue daily or on alternate days for the duration of the study (e.g., 21-28 days).[\[25\]](#)
- Clinical Assessment:
 - Primary Lesion: Measure the volume or thickness of the injected (right) paw every 2-3 days as a measure of the primary inflammatory response.
 - Secondary Lesions: Starting around Day 10, visually score the non-injected paws (secondary lesions) for signs of arthritis (erythema and swelling) using a standard scoring system (e.g., 0-4 scale per paw).[\[23\]](#)
- Termination and Sample Collection (Day 21/28): At the end of the study, euthanize the animals.
- Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for levels of pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) and rheumatoid factor.[\[19\]](#)
- Histopathology: Dissect the ankle joints, fix in formalin, decalcify, and process for H&E staining to evaluate synovial inflammation, pannus formation, and bone erosion.[\[23\]](#)
- Data Analysis: Analyze arthritic scores using non-parametric tests (e.g., Mann-Whitney U test). Analyze paw volume and cytokine data using ANOVA.

Conclusion: Andrographolide consistently demonstrates significant anti-inflammatory efficacy across a range of preclinical animal models. These models, representing acute, chronic, and organ-specific inflammation, are indispensable tools for elucidating the therapeutic potential and mechanisms of action of andrographolide and its derivatives. The protocols and data presented herein provide a framework for researchers to conduct rigorous and reproducible evaluations of novel anti-inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and antiedematogenic activities of andrographolide isolated from Andrographis paniculata in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. Andrographolide Protects against LPS-Induced Acute Lung Injury by Inactivation of NF- κ B | PLOS One [journals.plos.org]
- 10. Andrographolide Protects against LPS-Induced Acute Lung Injury by Inactivation of NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide Sulfonate Attenuates Acute Lung Injury by Reducing Expression of Myeloperoxidase and Neutrophil-Derived Proteases in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide protects against LPS-induced acute lung injury by inactivation of NF- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 15. tandfonline.com [tandfonline.com]
- 16. Andrographolide: Potential Treatment for Ulcerative Colitis [chondrex.com]
- 17. scienceopen.com [scienceopen.com]
- 18. Andrographolide derivative CX-10 alleviates ulcerative colitis by modulating autophagy and cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 20. yeasenbio.com [yeasenbio.com]
- 21. chondrex.com [chondrex.com]
- 22. maokangbio.com [maokangbio.com]
- 23. Andrographolide Ameliorates Rheumatoid Arthritis by Regulating the Apoptosis–NETosis Balance of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Andrographolide attenuates complete freund's adjuvant induced arthritis via suppression of inflammatory mediators and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibitory effects of andrographolide on activated macrophages and adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Adjuvant-Induced Arthritis Model [chondrex.com]
- 28. inotiv.com [inotiv.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating the Efficacy of Andrographolide in Animal Models of Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590443#animal-models-of-inflammation-for-testing-andrographolide-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com